3-クロロ安息香酸

概要

説明

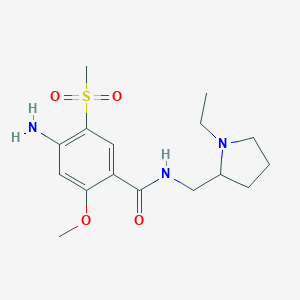

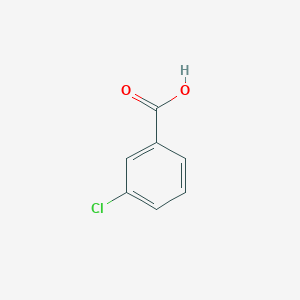

3-Chlorobenzoic acid is an organic compound with the molecular formula C₇H₅ClO₂. It is a white solid that is soluble in some organic solvents and in aqueous base . This compound is a derivative of benzoic acid, where a chlorine atom is substituted at the meta position of the benzene ring. It is used in various chemical reactions and has applications in different fields.

科学的研究の応用

3-Chlorobenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a metabolic byproduct in the degradation of certain drugs, such as bupropion.

Medicine: It is studied for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

Target of Action

3-Chlorobenzoic acid (3-CBA) is an organic compound with the molecular formula ClC6H4CO2H . It is a metabolic byproduct of the drug bupropion It’s known that 3-cba is used as a precursor in various industrial and agricultural applications .

Mode of Action

It’s known that 3-cba can be degraded by certain bacterial strains such as rhodococcus opacus . The degradation process involves various enzymatic reactions, which could potentially alter the cellular environment and influence the activity of other biochemical pathways .

Biochemical Pathways

The key stages of 3-CBA decomposition by Rhodococcus opacus strains were studied . During the degradation of 3-CBA by R. opacus 1CP cells, both 3-chloro- and 4-chlorocatechol were detected . The difference in the pathways of 3-CBA degradation by these strains was shown: via the pathway of ortho-cleavage of 3-chlorocatechol in R. opacus 1CP and of 4-chlorocatechol in R. opacus 6a .

Pharmacokinetics

It’s known that 3-cba is soluble in some organic solvents and in aqueous base , which could potentially influence its bioavailability and distribution within the body or environment.

Result of Action

It’s known that 3-cba can be completely degraded by certain bacterial strains . This degradation process could potentially result in the production of various metabolites, which could have further effects on the cellular environment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-CBA. For instance, the degradation of 3-CBA by certain bacterial strains can be influenced by the presence of electron shuttle systems . Moreover, the solubility of 3-CBA in different solvents could potentially influence its distribution and stability in various environmental conditions .

生化学分析

Biochemical Properties

3-Chlorobenzoic acid plays a significant role in biochemical reactions, particularly in the degradation pathways of aromatic compounds. It interacts with enzymes such as 3-chlorobenzoate 1,2-dioxygenase, which initiates its degradation . This enzyme catalyzes the conversion of 3-chlorobenzoic acid to 3-chlorocatechol, which is further degraded by other enzymes in the pathway . The interaction between 3-chlorobenzoic acid and these enzymes is crucial for its breakdown and subsequent utilization in microbial metabolism .

Cellular Effects

3-Chlorobenzoic acid has been shown to affect various types of cells and cellular processes. In microbial cells, it can serve as a carbon source, supporting growth and metabolism . High concentrations of 3-chlorobenzoic acid can inhibit cell growth and metabolic activity . It influences cell signaling pathways and gene expression by inducing the expression of specific enzymes involved in its degradation . Additionally, 3-chlorobenzoic acid can impact cellular metabolism by altering the flux of metabolites through the degradation pathway .

Molecular Mechanism

The molecular mechanism of 3-Chlorobenzoic acid involves its interaction with specific enzymes that catalyze its degradation. The initial step is the binding of 3-chlorobenzoic acid to 3-chlorobenzoate 1,2-dioxygenase, which introduces molecular oxygen into the aromatic ring, resulting in the formation of 3-chlorocatechol . This intermediate is further processed by other enzymes, leading to the cleavage of the aromatic ring and the formation of tricarboxylic acid cycle intermediates . The binding interactions and enzyme catalysis are essential for the efficient degradation of 3-chlorobenzoic acid .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chlorobenzoic acid can change over time due to its stability and degradation. It is relatively stable under standard laboratory conditions, but its degradation can be influenced by factors such as pH, temperature, and the presence of specific microorganisms . Long-term exposure to 3-chlorobenzoic acid can lead to adaptive responses in microbial populations, including the induction of specific degradation pathways . These temporal effects are important for understanding the persistence and impact of 3-chlorobenzoic acid in various environments .

Dosage Effects in Animal Models

The effects of 3-Chlorobenzoic acid in animal models vary with different dosages. At low doses, it may not exhibit significant toxicity, but higher doses can lead to adverse effects . In animal studies, high doses of 3-chlorobenzoic acid have been associated with toxicity, including liver and kidney damage . The threshold effects and toxicological profiles are important for assessing the safety and environmental impact of 3-chlorobenzoic acid .

Metabolic Pathways

3-Chlorobenzoic acid is involved in specific metabolic pathways, primarily its degradation via the modified ortho-cleavage pathway . The key enzymes in this pathway include 3-chlorobenzoate 1,2-dioxygenase, chlorocatechol 1,2-dioxygenase, and chloromuconate cycloisomerase . These enzymes facilitate the breakdown of 3-chlorobenzoic acid into intermediates that enter the tricarboxylic acid cycle . The metabolic flux and levels of metabolites are influenced by the activity of these enzymes and the availability of cofactors .

Transport and Distribution

Within cells, 3-Chlorobenzoic acid is transported and distributed through specific transporters and binding proteins . These transporters facilitate the uptake of 3-chlorobenzoic acid into the cell, where it can be metabolized . The distribution of 3-chlorobenzoic acid within tissues and its localization in specific cellular compartments are important for its metabolic processing and detoxification .

Subcellular Localization

The subcellular localization of 3-Chlorobenzoic acid is influenced by targeting signals and post-translational modifications . It is primarily localized in the cytoplasm, where it interacts with enzymes involved in its degradation . The specific localization and compartmentalization of 3-chlorobenzoic acid are important for its activity and function within the cell .

準備方法

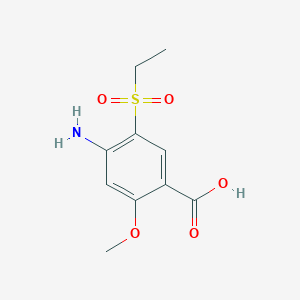

Synthetic Routes and Reaction Conditions: 3-Chlorobenzoic acid is commonly prepared by the oxidation of 3-chlorotoluene. The process involves the use of strong oxidizing agents such as potassium permanganate or chromic acid under acidic conditions . The reaction can be represented as follows:

3-Chlorotoluene+Oxidizing Agent→3-Chlorobenzoic Acid

Industrial Production Methods: In industrial settings, the preparation of 3-chlorobenzoic acid often involves the use of catalytic oxidation processes. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product.

化学反応の分析

Types of Reactions: 3-Chlorobenzoic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form chlorinated derivatives.

Reduction: The carboxylic acid group can be reduced to form 3-chlorobenzyl alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium hydroxide.

Major Products Formed:

Oxidation: Chlorinated benzoic acids.

Reduction: 3-Chlorobenzyl alcohol.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

類似化合物との比較

Benzoic Acid: The parent compound without the chlorine substitution.

4-Chlorobenzoic Acid: Chlorine atom substituted at the para position.

2-Chlorobenzoic Acid: Chlorine atom substituted at the ortho position.

Uniqueness of 3-Chlorobenzoic Acid: 3-Chlorobenzoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The meta position of the chlorine atom affects the compound’s electron distribution and steric factors, making it distinct from its ortho and para counterparts.

特性

IUPAC Name |

3-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULAYUGMBFYYEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Record name | M-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024770 | |

| Record name | 3-Chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or fluffy white powder. (NTP, 1992), Solid; [Merck Index] White powder; [MSDSonline], Solid | |

| Record name | M-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Chlorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3489 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | m-Chlorobenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Sublimes (NTP, 1992), Sublimes | |

| Record name | M-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-CHLOROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 67.1 °F (NTP, 1992), SOL IN 2850 PARTS COLD WATER; MORE SOL IN HOT WATER., SLIGHTLY SOL IN BENZENE, CARBON SULFIDE, PETROLEUM ETHER, CARBON TETRACHLORIDE; MORE SOL IN HOT BENZENE., SLIGHTLY SOL IN ALCOHOL AND ETHER., 450 mg/l at 15 °C in water., 0.45 mg/mL | |

| Record name | M-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-CHLOROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-Chlorobenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.496 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.496 AT 25 °C/4 °C | |

| Record name | M-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-CHLOROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00233 [mmHg] | |

| Record name | m-Chlorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3489 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

CRYSTALS, PRISMS FROM WATER | |

CAS No. |

535-80-8 | |

| Record name | M-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=535-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Chlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-chlorobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-CHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02UOJ7064K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | M-CHLOROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-Chlorobenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

316 °F (NTP, 1992), 158 °C | |

| Record name | M-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-CHLOROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-Chlorobenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-chlorobenzoic acid a relevant subject for environmental research?

A1: 3-CBA is a common pollutant found in soil and water, often originating from industrial waste and pesticide breakdown. Its persistence in the environment poses a potential threat to ecosystems []. Understanding its degradation pathways is crucial for bioremediation strategies.

Q2: Can microorganisms utilize 3-chlorobenzoic acid for growth?

A2: Yes, several bacterial species, including Pseudomonas putida [, ] and Alcaligenes xylosoxidans [], can utilize 3-CBA as a sole carbon and energy source. These bacteria possess specific metabolic pathways to degrade 3-CBA, highlighting its biodegradability.

Q3: What are the implications of bacterial adaptation to 3-chlorobenzoic acid in contaminated environments?

A3: Bacteria like Ochrobactrum anthropi and Alcaligenes xylosoxidans demonstrate significant membrane adaptation in the presence of 3-CBA, indicating their ability to survive and potentially remediate contaminated environments [, ]. This adaptation involves modifying the fatty acid composition of their cell membranes to withstand the compound's toxicity.

Q4: How do anaerobic bacteria contribute to the degradation of 3-chlorobenzoic acid?

A4: Anaerobic microbial consortia play a crucial role in 3-CBA dechlorination []. Research has identified a dechlorinating bacterium, strain DCB-1, within a methanogenic consortium capable of converting 3-CBA to benzoate, ultimately leading to its mineralization into methane and carbon dioxide.

Q5: Does the time of exposure to 3-CBA impact bacterial response?

A5: Yes, studies reveal that the timing of exposure to 3-CBA significantly impacts bacterial growth and membrane adaptation. Introducing 3-CBA during the stationary growth phase leads to less growth inhibition compared to the lag phase, suggesting a reduced need for membrane adaptation when bacteria encounter the compound later in their growth cycle [, ].

Q6: What is the initial step in the aerobic degradation of 3-CBA?

A6: The aerobic degradation of 3-CBA typically begins with the formation of chlorocatechols, catalyzed by enzymes like benzoate 1,2-dioxygenase []. These intermediates are then further processed through the chlorocatechol degradation pathway.

Q7: What is the significance of chlorocatechol dioxygenase in 3-CBA degradation?

A7: Chlorocatechol dioxygenase (TfdC) is a key enzyme in the degradation pathway of 3-CBA, responsible for the ring cleavage of chlorocatechols, a crucial step towards complete mineralization []. Studies highlight the importance of efficient chlorocatechol turnover for successful 3-CBA degradation by Ralstonia eutropha JMP134(pJP4) [].

Q8: How does the presence of multiple chlorocatechol degradation gene clusters influence 3-CBA degradation?

A8: The presence of multiple, partially isofunctional chlorocatechol degradation gene clusters, like tfdCIDIEIFI and tfdDIICIIEIIFII, contributes to efficient 3-CBA degradation in certain bacteria []. This redundancy ensures the complete removal of toxic chlorocatechol intermediates.

Q9: What role does reductive dehalogenation play in 3-CBA degradation?

A9: While not as common as aerobic pathways, some anaerobic bacteria can dechlorinate 3-CBA through reductive dehalogenation []. This process involves the removal of chlorine substituents, potentially leading to the formation of less toxic compounds.

Q10: Is there a connection between anaerobic reductive dehalogenation and the removal of other aromatic substituents?

A10: Research suggests that while anaerobic bacteria can remove various aryl substituents, including -COOH, -OH, -OCH3, -CH3, and halogens, there is no direct relationship between reductive dehalogenation and other anaerobic aromatic substituent removal mechanisms [].

Q11: Are there genes specifically dedicated to 3-CBA degradation?

A11: Yes, several genes are involved in the degradation pathway of 3-CBA. For instance, the clcABD operon in Pseudomonas putida encodes enzymes crucial for the dissimilation of 3-chlorocatechol, a key intermediate in 3-CBA degradation [].

Q12: How do plasmids contribute to the degradation of 3-chlorobenzoic acid?

A12: Plasmids, mobile genetic elements, often carry genes encoding enzymes for the degradation of xenobiotics like 3-CBA [, ]. The presence of such plasmids in bacteria can confer the ability to degrade 3-CBA, even if they are geographically separated, indicating the potential for horizontal gene transfer in disseminating this catabolic capability.

Q13: Can genetic rearrangements affect 3-CBA degradation?

A13: Studies on Ralstonia eutropha JMP134(pJP4) have shown that deletions or duplications in the tfd gene cluster, responsible for both 3-CBA and 2,4-D degradation, can enhance growth on 3-CBA while abolishing growth on 2,4-D []. This highlights the intricate link between genetic organization and the efficiency of specific catabolic pathways.

Q14: What is the molecular formula and weight of 3-chlorobenzoic acid?

A14: The molecular formula of 3-chlorobenzoic acid is C7H5ClO2, and its molecular weight is 156.57 g/mol. These properties are essential for understanding its chemical behavior and interactions.

Q15: What spectroscopic techniques are commonly employed to characterize 3-chlorobenzoic acid?

A15: Several spectroscopic techniques are used to characterize 3-CBA. Infrared (IR) spectroscopy identifies functional groups like C=O and C-Cl, while ultraviolet-visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule [, ]. Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H and 13C, gives detailed information about the structure and environment of hydrogen and carbon atoms within the molecule.

Q16: What analytical methods are used to quantify 3-CBA in environmental samples?

A16: High-performance liquid chromatography (HPLC) is a commonly used technique to quantify 3-CBA in environmental samples []. This method allows for the separation and quantification of 3-CBA from other compounds in complex mixtures. Gas chromatography coupled with mass spectrometry (GC/MS) offers a more detailed analysis of 3-CBA and its degradation products [].

Q17: How is the solubility of 3-chlorobenzoic acid studied and what is its significance?

A17: The solubility of 3-CBA has been extensively studied in various solvents using experimental and computational methods [, , , , ]. Understanding its solubility is crucial for predicting its fate in the environment and for developing effective remediation strategies.

Q18: What are the potential applications of 3-chlorobenzoic acid and its derivatives?

A18: While 3-CBA itself might not have direct applications, its derivatives, particularly in the pharmaceutical industry, are of interest. For instance, research on indole derivatives identified a potent inhibitor of human prostatic 5α-reductase with potential applications in treating benign prostatic hyperplasia [].

Q19: What are the future research directions related to 3-chlorobenzoic acid?

A19: Future research should focus on:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。